GPI 15427

Übersicht

Beschreibung

GPI-15427 ist ein neuartiger Inhibitor der Poly(ADP-Ribosyl)polymerase-1. Poly(ADP-Ribosyl)polymerase-1 ist ein Enzym, das an DNA-Reparaturprozessen beteiligt ist. GPI-15427 hat ein erhebliches Potenzial gezeigt, die Wirksamkeit verschiedener Krebsbehandlungen zu verbessern, darunter Chemotherapie und Strahlentherapie .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von GPI-15427 umfasst mehrere Schritte, beginnend mit kommerziell erhältlichen Ausgangsmaterialien. Die wichtigsten Schritte umfassen die Bildung der Kernstruktur, gefolgt von Modifikationen der funktionellen Gruppen, um die gewünschten chemischen Eigenschaften zu erzielen. Spezifische Reaktionsbedingungen, wie Temperatur, Lösungsmittel und Katalysatoren, werden optimiert, um eine hohe Ausbeute und Reinheit zu gewährleisten .

Industrielle Produktionsverfahren

Die industrielle Produktion von GPI-15427 folgt ähnlichen Synthesewegen wie die Synthese im Labormaßstab, wird aber auf den kommerziellen Bedarf skaliert. Der Prozess beinhaltet strenge Qualitätskontrollmaßnahmen, um die Konsistenz und Sicherheit des Endprodukts zu gewährleisten .

Analyse Chemischer Reaktionen

Arten von Reaktionen

GPI-15427 unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Umfasst die Addition von Sauerstoff oder die Entfernung von Wasserstoff.

Reduktion: Umfasst die Addition von Wasserstoff oder die Entfernung von Sauerstoff.

Substitution: Umfasst die Ersetzung einer funktionellen Gruppe durch eine andere

Häufige Reagenzien und Bedingungen

Häufig verwendete Reagenzien in diesen Reaktionen umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und verschiedene Nukleophile für Substitutionsreaktionen. Reaktionsbedingungen wie Temperatur, pH-Wert und Lösungsmittelwahl sind entscheidend für das Erreichen der gewünschten Ergebnisse .

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. Beispielsweise können Oxidationsreaktionen zu oxidierten Derivaten führen, während Substitutionsreaktionen verschiedene substituierte Analoga erzeugen können .

Wissenschaftliche Forschungsanwendungen

Enhancement of Chemotherapy Efficacy

GPI 15427 has been studied extensively for its ability to enhance the efficacy of temozolomide (TMZ), a commonly used chemotherapy drug for treating glioblastoma and melanoma.

- Case Study: Systemic Administration with TMZ

- In murine models, this compound was administered alongside TMZ. The combination significantly increased survival rates compared to controls and enhanced the antitumor effects against various cancers, including melanoma and glioblastoma multiforme. Specifically, it improved life span and reduced tumor growth significantly (p < 0.0001) .

| Treatment Group | Survival Rate Increase | Tumor Growth Reduction |

|---|---|---|

| TMZ only | Baseline | Baseline |

| This compound + TMZ | Significant | Significant |

Radiosensitization

This compound has also been evaluated for its potential to sensitize tumors to radiation therapy.

- Case Study: Head and Neck Cancer

- In a study involving head and neck squamous cell carcinoma, pre-treatment with this compound before radiation therapy resulted in significantly reduced tumor volumes and increased apoptosis rates compared to radiation alone . The study utilized both in vitro and in vivo models to assess the outcomes.

| Treatment | Tumor Volume Reduction | Apoptosis Rate Increase |

|---|---|---|

| Radiation only | Baseline | Baseline |

| This compound + Radiation | Significant | Significant |

Blood-Brain Barrier Penetration

One of the notable features of this compound is its ability to cross the blood-brain barrier effectively.

- Pharmacokinetics Study

Mechanistic Insights and Gene Expression Modulation

This compound's mechanism involves modulation of gene expression related to DNA repair pathways. Studies have shown that treatment with this compound leads to significant changes in gene expression profiles associated with apoptosis and cell cycle regulation.

Wirkmechanismus

GPI-15427 exerts its effects by inhibiting the activity of poly(ADP-ribose) polymerase-1. This enzyme plays a crucial role in the repair of DNA damage. By inhibiting poly(ADP-ribose) polymerase-1, GPI-15427 prevents the repair of DNA damage in cancer cells, thereby enhancing the efficacy of DNA-damaging agents like chemotherapy and radiotherapy. The molecular targets and pathways involved include the DNA damage response pathway and various signaling cascades related to cell survival and apoptosis .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Olaparib: Ein weiterer Inhibitor der Poly(ADP-Ribosyl)polymerase-1, der in der Krebstherapie eingesetzt wird.

Rucaparib: Ähnlich wie Olaparib, wird zur Behandlung bestimmter Krebsarten eingesetzt.

Niraparib: Ein weiterer Inhibitor der Poly(ADP-Ribosyl)polymerase-1 mit Anwendungen in der Krebsbehandlung

Einzigartigkeit

GPI-15427 ist einzigartig in seiner Fähigkeit, die Blut-Hirn-Schranke zu überwinden, wodurch es besonders effektiv bei der Behandlung von Krebserkrankungen im zentralen Nervensystem ist. Darüber hinaus hat es ein erhebliches Potenzial gezeigt, die Wirksamkeit sowohl der Chemotherapie als auch der Strahlentherapie zu verbessern, was es zu einer vielseitigen und wertvollen Verbindung in der Krebsbehandlung macht .

Biologische Aktivität

GPI 15427 is a potent inhibitor of poly(ADP-ribose) polymerase-1 (PARP-1), primarily developed for its potential in enhancing the efficacy of chemotherapeutic agents in treating various cancers, particularly those affecting the central nervous system. Its ability to cross the blood-brain barrier makes it a significant candidate for treating brain tumors such as glioblastoma multiforme and metastatic melanoma.

This compound functions by inhibiting PARP-1, an enzyme involved in DNA repair mechanisms. By blocking PARP-1 activity, this compound enhances the cytotoxic effects of DNA-damaging agents like temozolomide (TMZ), leading to increased tumor cell death and improved therapeutic outcomes in preclinical models.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits intrinsic growth inhibition across various cancer cell lines. The following table summarizes its effects on different cell lines treated with this compound alone and in combination with TMZ:

| Cell Line | This compound Concentration (µM) | Growth Inhibition (%) | TMZ Enhancement Factor |

|---|---|---|---|

| B16 Melanoma | 0.6 | 18 ± 3 | 8-fold |

| SJGBM2 | 1.2 | Intrinsic effect noted | ~4-fold |

| L5178Y | 1.2 | Intrinsic effect noted | ~10-fold |

These findings indicate that this compound can significantly enhance the antitumor effects of TMZ, particularly in B16 melanoma cells, where the enhancement was most pronounced.

In Vivo Studies

In vivo experiments using murine models have further corroborated the efficacy of this compound. In a study involving intracranial injections of B16 melanoma and L5178Y lymphoma cells, systemic administration of this compound in conjunction with TMZ resulted in:

- Increased Survival : Mice treated with both this compound and TMZ showed a significant increase in lifespan compared to those receiving either agent alone.

- Reduced Metastasis : The combination therapy effectively suppressed metastases to the lungs in melanoma models.

The treatment regimen involved administering this compound at a dosage of 40 mg/kg intravenously alongside TMZ at 100 mg/kg intraperitoneally over three consecutive days .

Pharmacokinetics

This compound has shown substantial oral bioavailability, with pharmacokinetic studies revealing a plasma concentration peak (Cmax) of approximately ng/ml after a single dose of mg/kg. This indicates that this compound can be effectively administered orally, potentially improving patient compliance and treatment outcomes .

Combination Therapy with Irinotecan

A notable case study evaluated the combination of this compound with irinotecan and TMZ against colon cancer. The results indicated that this combination not only enhanced antitumor activity but also mitigated intestinal toxicity associated with irinotecan treatment. Specifically, oral administration of this compound significantly reduced inflammation and PARP-1 overactivation in intestinal tissues, demonstrating its potential to protect against chemotherapy-induced damage while enhancing efficacy .

Angiogenesis Inhibition

Research has also indicated that this compound possesses anti-angiogenic properties, inhibiting tube-like structure formation by endothelial cells in vitro and reducing vessel formation in vivo. This suggests that beyond its role as a PARP inhibitor, this compound may also interfere with tumor vasculature development, further contributing to its antitumor effects .

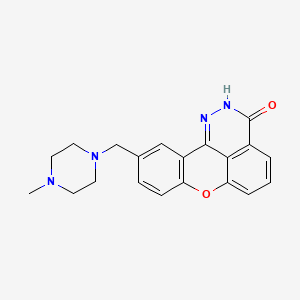

Eigenschaften

CAS-Nummer |

805242-85-7 |

|---|---|

Molekularformel |

C20H20N4O2 |

Molekulargewicht |

348.4 g/mol |

IUPAC-Name |

4-[(4-methylpiperazin-1-yl)methyl]-8-oxa-15,16-diazatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2(7),3,5,9,11,13(17)-heptaen-14-one |

InChI |

InChI=1S/C20H20N4O2/c1-23-7-9-24(10-8-23)12-13-5-6-16-15(11-13)19-18-14(20(25)22-21-19)3-2-4-17(18)26-16/h2-6,11H,7-10,12H2,1H3,(H,22,25) |

InChI-Schlüssel |

DZRLVSOGARUEGQ-UHFFFAOYSA-N |

SMILES |

CN1CCN(CC1)CC2=CC3=C(C=C2)OC4=CC=CC5=C4C3=NNC5=O |

Kanonische SMILES |

CN1CCN(CC1)CC2=CC3=C(C=C2)OC4=CC=CC5=C4C3=NNC5=O |

Aussehen |

Solid powder |

Reinheit |

>98% |

Haltbarkeit |

>5 years if stored properly |

Löslichkeit |

Soluble in DMSO, not in water |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

GPI 15427 GPI-15427 GPI15427 |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.